molecular formula C11H10ClNO B011788 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole CAS No. 103788-61-0

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

Cat. No. B011788
M. Wt: 207.65 g/mol
InChI Key: VCTKYTBWZTZPHF-UHFFFAOYSA-N
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Patent
US07872034B2

Procedure details

Analogously to the building block synthesis of 4-chloromethyl-5-phenyl-2-p-tolyloxazole, diacetylmonoxime and benzaldehyde gave 4-chloromethyl-5-methyl-2-phenyloxazole.
Name
4-chloromethyl-5-phenyl-2-p-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[N:4]=[C:5]([C:14]2[CH:19]=[CH:18][C:17](C)=[CH:16][CH:15]=2)[O:6][C:7]=1[C:8]1C=CC=CC=1.C/C(/C(C)=O)=N\O.C(=O)C1C=CC=CC=1>>[Cl:1][CH2:2][C:3]1[N:4]=[C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[O:6][C:7]=1[CH3:8]

Inputs

Step One
Name
4-chloromethyl-5-phenyl-2-p-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1N=C(OC1C1=CC=CC=C1)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=N\O)/C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.